molecular formula C9H21N3 B1624539 2-(4-Propylpiperazin-1-yl)ethanamine CAS No. 4489-50-3

2-(4-Propylpiperazin-1-yl)ethanamine

Cat. No. B1624539
CAS RN: 4489-50-3
M. Wt: 171.28 g/mol
InChI Key: ATEODQJDWRKKOG-UHFFFAOYSA-N
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Description

“2-(4-Propylpiperazin-1-yl)ethanamine”, also known as PPPE, is a biochemical used for proteomics research . It has a molecular formula of C9H21N3 and a molecular weight of 171.29 .


Molecular Structure Analysis

The molecular structure of “2-(4-Propylpiperazin-1-yl)ethanamine” is represented by the formula C9H21N3 .

Scientific Research Applications

Optical and Mercury Sensing

A novel macromolecule based on a derivative of "2-(4-Propylpiperazin-1-yl)ethanamine" was developed for selective optical detection of mercury (Hg2+). This sensor exhibits dual optical detection capabilities through fluorescence quenching and chromogenic changes visible to the naked eye, highlighting its potential in environmental monitoring and safety applications (Wanichacheva et al., 2009).

Anticancer Research

Research into anticancer applications has shown that derivatives of "2-(4-Propylpiperazin-1-yl)ethanamine" have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies underline the compound's potential in developing new therapeutic agents for cancer treatment (Jiang et al., 2016).

DNA Binding and Nuclease Activity

Cu(II) complexes of derivatives have been explored for their DNA binding propensity and nuclease activity, providing insights into their potential applications in biochemistry and molecular biology. The studies suggest that these complexes could be beneficial in the study of DNA interactions and potentially in the development of new therapeutic agents (Kumar et al., 2012).

Electrochemical Synthesis

The electrochemical synthesis of phenylpiperazine derivatives, related to "2-(4-Propylpiperazin-1-yl)ethanamine," has been explored, demonstrating a method for creating novel compounds that could have various applications in material science and chemistry (Nematollahi & Amani, 2011).

Antimicrobial and Antifungal Activity

Synthesis and structural characterization of derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. This research indicates the compound's versatility and potential in addressing resistance to existing antimicrobials (Pejchal et al., 2015).

Future Directions

A related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide”, has been synthesized and evaluated as a potential treatment for Alzheimer’s disease (AD). This compound showed promising activity as a pancreatic lipase inhibitor . This suggests that “2-(4-Propylpiperazin-1-yl)ethanamine” and related compounds could have potential applications in the treatment of AD and other diseases.

properties

IUPAC Name

2-(4-propylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEODQJDWRKKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445306
Record name 2-(4-propylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propylpiperazin-1-yl)ethanamine

CAS RN

4489-50-3
Record name 2-(4-propylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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